molecular formula C17H14ClNO4 B2381592 3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 903870-82-6

3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one

Cat. No. B2381592
CAS RN: 903870-82-6
M. Wt: 331.75
InChI Key: VNPQLJTUMGWBJF-UHFFFAOYSA-N
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Description

3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one, also known as 5-chloro-1,3-benzoxazol-2(3H)-one, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound derived from the condensation of 5-chloro-1,3-benzoxazol-2(3H)-one and acetyl-2-methoxybenzyl alcohol. This compound has a wide range of applications in fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Biological Screening : Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, including those with structural similarity to 3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one, have been synthesized and screened for their lipase and α-glucosidase inhibition properties. These compounds show potential in medicinal chemistry (Bekircan et al., 2015).

  • Anticancer Evaluation : Derivatives of 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid, related to the structure , have been evaluated for their anticancer activity against various cancer cell lines, indicating their potential in cancer research (Bekircan et al., 2008).

  • Antibacterial Studies : Studies on p-Methoxybenzyl-substituted and benzyl-substituted N-Heterocyclic Carbene-Silver Complexes provide insights into the antibacterial properties of compounds structurally similar to 3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one. These studies highlight the potential of these compounds in antibacterial applications (Patil et al., 2010).

Spectroscopic and Quantum Chemical Analysis

  • Spectroscopic Investigations : The compound 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, which shares some structural elements with the compound of interest, has been the subject of detailed spectroscopic investigations. These studies provide valuable data for understanding the electronic and molecular structure of similar compounds (Gökce et al., 2014).

  • DFT Calculations and Spectroscopic Analysis : Extensive DFT calculations and spectroscopic analysis have been conducted on heterocyclic compounds with structures related to 3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one. These studies provide insights into the electronic properties and potential applications of these compounds in various scientific fields (Beytur & Avinca, 2021).

properties

IUPAC Name

3-[(5-acetyl-2-methoxyphenyl)methyl]-5-chloro-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-10(20)11-3-5-15(22-2)12(7-11)9-19-14-8-13(18)4-6-16(14)23-17(19)21/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPQLJTUMGWBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CN2C3=C(C=CC(=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one

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